3-(4-Isopropoxy-3-meo-PH)-N'-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(4-Isopropoxy-3-meo-PH)-N’-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isopropoxy-3-meo-PH)-N’-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the following steps:
Formation of the pyrazole core: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Substitution reactions:
Condensation reaction: The final step involves the condensation of the pyrazole derivative with 4-methoxybenzaldehyde to form the desired carbohydrazide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and isopropoxy groups, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can target the pyrazole ring or the benzylidene group, potentially leading to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce hydrazine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-Isopropoxy-3-meo-PH)-N’-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- N’-(4-Methoxybenzylidene)-3-(4-isopropoxyphenyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
The uniqueness of 3-(4-Isopropoxy-3-meo-PH)-N’-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C22H24N4O4 |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-3-(3-methoxy-4-propan-2-yloxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H24N4O4/c1-14(2)30-20-10-7-16(11-21(20)29-4)18-12-19(25-24-18)22(27)26-23-13-15-5-8-17(28-3)9-6-15/h5-14H,1-4H3,(H,24,25)(H,26,27)/b23-13+ |
InChI Key |
LOWCBDFXNVNEQE-YDZHTSKRSA-N |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)OC)OC |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)OC)OC |
Origin of Product |
United States |
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